N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
“N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical compound. It is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “this compound”, is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The specific molecular structure of this compound is not detailed in the available literature.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- Anti-inflammatory Applications : A study by Sunder and Maleraju (2013) focused on the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).
- Antimicrobial and Antitumor Activities : Bondock et al. (2008) explored the synthesis of heterocycles incorporating antipyrine moiety, leading to new compounds with evaluated antimicrobial activity. This research underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Bondock et al., 2008). Additionally, El-Morsy et al. (2017) synthesized a series of new pyrazolo[3,4-d]pyrimidine derivatives with in vitro antitumor evaluation against human breast adenocarcinoma cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (El-Morsy et al., 2017).
Mechanism of Action
The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative. They are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity . The specific mechanism of action for “N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is not detailed in the available literature.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-5-7-16(8-6-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWCRIAUBWQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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